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Introduction
Dihydroxyacetone phosphate (DHAP) is a critical metabolic intermediate in glycolysis and the

pentose phosphate pathway, and a key precursor for lipid biosynthesis.[1] Its central role in

cellular metabolism makes it a vital substrate and target for research in various fields, including

biochemistry, cell biology, and drug discovery. This document provides a comprehensive

overview of commercial sources for high-purity DHAP, along with detailed application notes and

protocols for its use in research and drug development.

Commercial Sources of High-Purity
Dihydroxyacetone Phosphate
A variety of suppliers offer high-purity dihydroxyacetone phosphate, primarily as a

hemimagnesium salt hydrate or a dilithium salt. The choice of salt form may depend on the

specific application and buffer system. Below is a summary of offerings from prominent

commercial suppliers.
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Supplier
Product
Name

Catalog
Number
(Example)

Purity Form Storage

Cayman

Chemical

Dihydroxyace

tone

Phosphate

(magnesium

salt hydrate)

34641 ≥95% Solid -20°C

Sigma-

Aldrich

(Merck)

Dihydroxyace

tone

phosphate

hemimagnesi

um salt

hydrate

D9138 ≥95% (TLC) Powder -20°C

Abcam

Dihydroxyace

tone

Phosphate

(DHAP)

Assay Kit

(Fluorometric

)

ab197003

N/A

(Standard

Included)

Kit -20°C

BioVision

PicoProbe™

Dihydroxyace

tone

Phosphate

(DHAP)

Fluorometric

Assay Kit

K673

N/A

(Standard

Included)

Kit -20°C

Sigma-

Aldrich

(Merck)

High

Sensitivity

Dihydroxyace

tone

Phosphate

Assay Kit

MAK275

N/A

(Standard

Included)

Kit -20°C
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Application Notes
High-purity DHAP is utilized in a range of in vitro and cell-based assays. Key applications

include:

Enzymatic Assays: DHAP is a substrate for several key enzymes in glycolysis and lipid

metabolism, including triosephosphate isomerase (TPI), glycerol-3-phosphate

dehydrogenase (GPDH), and fructose-1,6-bisphosphate aldolase. Monitoring the activity of

these enzymes is crucial for understanding metabolic regulation and disease states.

Drug Screening: As a key metabolite in pathways often dysregulated in diseases like cancer

and metabolic syndrome, DHAP is used in high-throughput screening (HTS) assays to

identify inhibitors or activators of enzymes involved in its metabolism.[2][3]

Metabolic Studies: Quantifying intracellular DHAP levels provides insights into the metabolic

state of cells and tissues. This is particularly relevant in studies of metabolic flux, inherited

metabolic disorders, and the effects of drugs on cellular metabolism.

Experimental Protocols
Quantification of Dihydroxyacetone Phosphate using a
Fluorometric Assay
This protocol is based on the principles of commercially available kits, such as the Abcam

ab197003 and Sigma-Aldrich MAK275 kits.[4][5]

Principle:

Triosephosphate isomerase (TPI) catalyzes the conversion of DHAP to glyceraldehyde-3-

phosphate (GAP). GAP is then oxidized in a series of reactions that reduce a non-fluorescent

probe to a highly fluorescent product. The fluorescence intensity is directly proportional to the

amount of DHAP in the sample.

Materials:

DHAP Assay Buffer

High Sensitivity Probe (in DMSO)
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DHAP Enzyme Mix (containing TPI)

DHAP Developer

DHAP Standard (e.g., 100 mM solution)

96-well flat-bottom plate (white plates with clear bottoms recommended for fluorescence)

Fluorescence microplate reader (Ex/Em = 535/587 nm)

10 kDa Molecular Weight Cut-Off (MWCO) Spin Filter (for deproteinization of certain

samples)

Procedure:

Reagent Preparation:

Allow all reagents to warm to room temperature before use.

Reconstitute DHAP Enzyme Mix and DHAP Developer in DHAP Assay Buffer as per the

manufacturer's instructions. Aliquot and store at -20°C.

Reconstitute the DHAP Standard in water to generate a 100 mM stock solution. Store at

-20°C.

Standard Curve Preparation:

Prepare a 1 mM DHAP standard by diluting the 100 mM stock.

Prepare a 50 µM working standard solution by further diluting the 1 mM standard.

Add 0, 2, 4, 6, 8, and 10 µL of the 50 µM DHAP standard into a series of wells to generate

0, 100, 200, 300, 400, and 500 pmol/well standards.

Adjust the volume in each well to 50 µL with DHAP Assay Buffer.

Sample Preparation:
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Tissues (e.g., liver, muscle): Homogenize 10 mg of tissue in 100 µL of ice-cold DHAP

Assay Buffer. Centrifuge at 10,000 x g for 5 minutes to remove insoluble material.

Cells: Resuspend 1 x 10^6 cells in 100 µL of ice-cold DHAP Assay Buffer. Homogenize

and centrifuge as with tissues.

Biological Fluids (Serum, Plasma): Samples can often be assayed directly.

Deproteinization using a 10 kDa spin filter may be necessary if high protein content

interferes with the assay.

Add 2-50 µL of the prepared sample supernatant to duplicate wells of the 96-well plate.

Bring the final volume of each sample well to 50 µL with DHAP Assay Buffer.

Note: For unknown samples, it is recommended to test several dilutions to ensure the

readings fall within the linear range of the standard curve.

Reaction Mix Preparation and Measurement:

Prepare a Reaction Mix for each standard and sample to be tested. For each well, mix:

44 µL DHAP Assay Buffer

2 µL High Sensitivity Probe

2 µL DHAP Enzyme Mix

2 µL DHAP Developer

Add 50 µL of the Reaction Mix to each well containing the standards and samples.

Mix well and incubate at 37°C for 60 minutes, protected from light.

Measure the fluorescence at Ex/Em = 535/587 nm.

Calculation:

Subtract the 0 pmol DHAP standard reading from all other standard and sample readings.
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Plot the standard curve of fluorescence intensity versus the amount of DHAP.

Determine the amount of DHAP in the samples from the standard curve.

High-Throughput Screening for Fructose-1,6-
Bisphosphate Aldolase (ALDOA) Inhibitors
This protocol is adapted from a published HTS assay for ALDOA inhibitors.[3][6]

Principle:

ALDOA catalyzes the cleavage of fructose-1,6-bisphosphate (FBP) into DHAP and GAP. The

production of DHAP is coupled to the activity of glycerol-3-phosphate dehydrogenase (GPDH),

which reduces DHAP to glycerol-3-phosphate while oxidizing NADH to NAD+. The decrease in

NADH concentration, which can be monitored by fluorescence, is proportional to the ALDOA

activity. Inhibitors of ALDOA will result in a decreased rate of NADH consumption.

Materials:

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

Recombinant human ALDOA

Fructose-1,6-bisphosphate (FBP), substrate

Glycerol-3-phosphate dehydrogenase (GPDH), coupling enzyme

NADH

Test compounds (dissolved in DMSO)

384-well black plates

Fluorescence microplate reader (Ex/Em = 340/460 nm for NADH)

Procedure:

Compound Plating:
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Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of test

compounds and control inhibitors (at various concentrations) into the wells of a 384-well

plate.

Enzyme and Substrate Preparation:

Prepare a master mix containing ALDOA, GPDH, and NADH in the assay buffer.

Prepare a substrate solution containing FBP in the assay buffer.

Assay Protocol (Kinetic Reading):

Dispense the enzyme master mix into the wells containing the test compounds and

incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound-

enzyme interaction.

Initiate the reaction by adding the FBP substrate solution to all wells.

Immediately place the plate in a kinetic fluorescence plate reader and measure the

decrease in NADH fluorescence over time (e.g., every 30 seconds for 15 minutes).

Data Analysis:

Calculate the rate of the reaction (slope of the fluorescence decay curve) for each well.

Normalize the data to controls (e.g., DMSO as 0% inhibition, a known inhibitor as 100%

inhibition).

Plot the percent inhibition versus compound concentration to determine the IC50 values

for active compounds.
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Caption: Key steps of the glycolytic pathway highlighting the position of DHAP.
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Caption: Experimental workflow for the fluorometric quantification of DHAP.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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